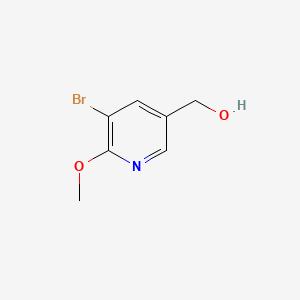
(5-Bromo-6-methoxypyridin-3-yl)methanol
概要
説明
(5-Bromo-6-methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring, along with a methanol group, makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-methoxypyridin-3-yl)methanol typically involves the bromination of 6-methoxypyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(5-Bromo-6-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-bromo-6-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 5-bromo-6-methoxypyridin-3-ylmethane.
Substitution: Formation of 5-amino-6-methoxypyridin-3-ylmethanol or 5-hydroxy-6-methoxypyridin-3-ylmethanol.
科学的研究の応用
(5-Bromo-6-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-Bromo-6-methoxypyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
(5-Bromo-6-methoxypyridin-2-yl)methanol: Similar structure but with the methanol group at the 2-position.
(5-Chloro-6-methoxypyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(5-Bromo-6-hydroxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(5-Bromo-6-methoxypyridin-3-yl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(5-bromo-6-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGALPEXSSYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
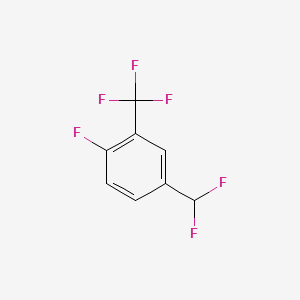
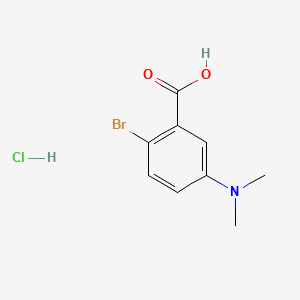
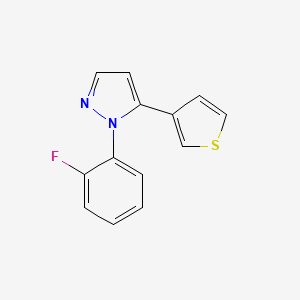

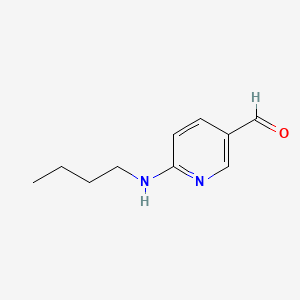
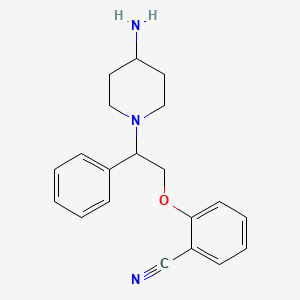
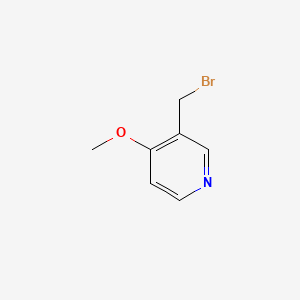

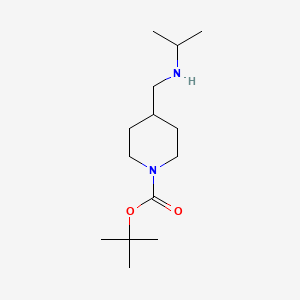
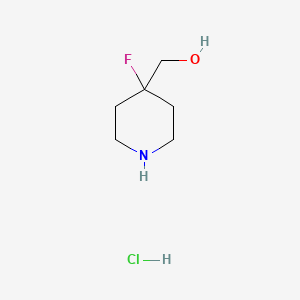
![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)
![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)
![2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid](/img/structure/B572056.png)
